molecular formula C28H24N4OS B11981882 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide

Cat. No.: B11981882
M. Wt: 464.6 g/mol
InChI Key: OGYPCLPUFQXJOQ-TWKHWXDSSA-N
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Description

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide typically involves multiple steps. One common method involves the reaction of 1-benzyl-1H-benzimidazole-2-thiol with an appropriate aldehyde or ketone to form the corresponding Schiff base. This Schiff base is then reacted with hydrazine hydrate to yield the desired acetohydrazide derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzimidazole moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, including amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-2-thienylmethylidene]acetohydrazide
  • 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-1-(2-furyl)ethylidene]acetohydrazide

Uniqueness

Compared to similar compounds, 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide stands out due to its unique structural features, such as the presence of the naphthalen-2-yl group. This structural variation can influence its biological activity and chemical reactivity, making it a compound of interest for further research and development .

Properties

Molecular Formula

C28H24N4OS

Molecular Weight

464.6 g/mol

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-1-naphthalen-2-ylethylideneamino]acetamide

InChI

InChI=1S/C28H24N4OS/c1-20(23-16-15-22-11-5-6-12-24(22)17-23)30-31-27(33)19-34-28-29-25-13-7-8-14-26(25)32(28)18-21-9-3-2-4-10-21/h2-17H,18-19H2,1H3,(H,31,33)/b30-20+

InChI Key

OGYPCLPUFQXJOQ-TWKHWXDSSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)/C4=CC5=CC=CC=C5C=C4

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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